molecular formula C8H8BrN B580542 2-Bromo-3-cyclopropylpyridine CAS No. 1256788-23-4

2-Bromo-3-cyclopropylpyridine

Cat. No.: B580542
CAS No.: 1256788-23-4
M. Wt: 198.063
InChI Key: JISKHOYTVQBMNW-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropylpyridine is an organic compound with the molecular formula C8H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclopropyl group at the third position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropylpyridine typically involves the bromination of 3-cyclopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the second position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyclopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Azides, nitriles, and amines.

    Coupling Products: Biaryl compounds.

    Reduction Products: 3-Cyclopropylpyridine.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and cyclopropyl group confer unique electronic and steric properties, allowing the compound to modulate the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-3-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISKHOYTVQBMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744650
Record name 2-Bromo-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-23-4
Record name Pyridine, 2-bromo-3-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256788-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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